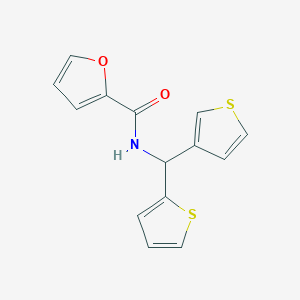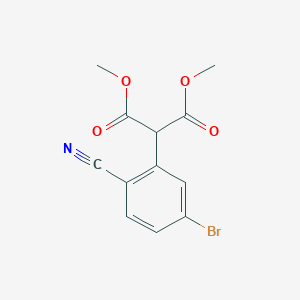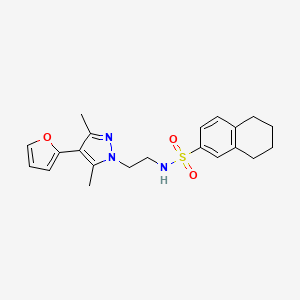![molecular formula C20H21N5O2 B2806323 4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide CAS No. 924467-34-5](/img/structure/B2806323.png)
4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Aplicaciones Científicas De Investigación
Analgesic Properties
A study conducted by Demchenko et al. (2018) focused on synthesizing derivatives of this compound with the aim of exploring their analgesic properties. The research synthesized a new series of derivatives and evaluated their analgesic activity using models of thermal and chemical stimulation. The findings revealed that certain derivatives exhibit moderate analgesic effects, suggesting a potential for the development of new pain management solutions. Demchenko et al., 2018.
Herbicidal Activity
Wang et al. (2006) designed and synthesized novel derivatives of this compound and assessed their herbicidal activities against common agricultural pests such as rape and barnyard grass. The study found that some derivatives showed moderate herbicidal activity, indicating their potential use in agricultural applications to control weed growth. Wang et al., 2006.
Antimicrobial Activity
Research by Demchenko et al. (2021) developed methods for synthesizing derivatives with the goal of studying their antimicrobial activity against various bacterial strains and yeast fungi. The study identified several derivatives with broad-spectrum antimicrobial activity, suggesting their potential in developing new antimicrobial agents. Demchenko et al., 2021.
Anxiolytic Activity
Another study by Demchenko et al. (2020) synthesized derivatives to explore their anxiolytic activity. The research compared the efficacy of these compounds to known drugs such as diazepam and gidazepam, finding that certain derivatives possess anxiolytic properties without significant sedation effects. This suggests a potential for developing new therapeutic agents for anxiety disorders. Demchenko et al., 2020.
Cytotoxic Activity
Azab et al. (2017) conducted research on synthesizing new azole and azine systems based on derivatives of this compound to investigate their cytotoxic activity. The study aimed at identifying compounds with potential anticancer properties. The findings indicated that certain derivatives exhibit cytotoxic activity against cancer cells, highlighting their potential application in cancer treatment. Azab et al., 2017.
Propiedades
IUPAC Name |
4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13(26)15-11-17(21-12-15)20(27)22-16-7-5-6-14(10-16)19-24-23-18-8-3-2-4-9-25(18)19/h5-7,10-12,21H,2-4,8-9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHLLUSRNBBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C4N3CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


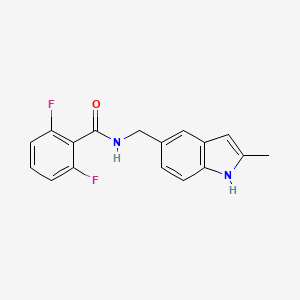
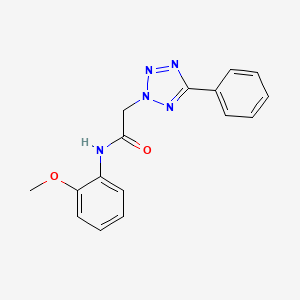
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)
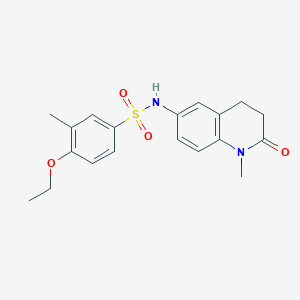
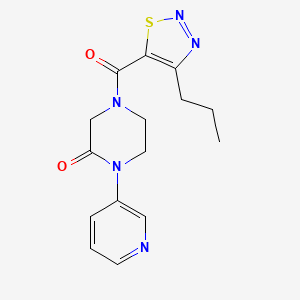

![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806252.png)

